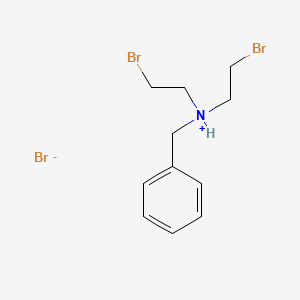

Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide is a chemical compound with the molecular formula C11H16Br3N. It is a derivative of benzylamine, where the nitrogen atom is substituted with two 2-bromoethyl groups. This compound is typically encountered as a hydrobromide salt, which enhances its solubility in water and other polar solvents. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide typically involves the reaction of benzylamine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with hydrobromic acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, amines, or thiols.

Reduction Reactions: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding N-oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.

Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.

Major Products Formed:

Substitution: Depending on the nucleophile, products can include hydroxylated, aminated, or thiolated derivatives.

Reduction: Secondary amines are the primary products.

Oxidation: N-oxides are the major products.

Applications De Recherche Scientifique

Antineoplastic Activity

Research indicates that Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide exhibits cytotoxic effects against various cancer cell lines. The bromoethyl groups can alkylate DNA, leading to cell death in rapidly dividing cells. This property positions the compound as a potential candidate for developing anticancer therapies . Studies have shown that similar compounds can disrupt cell cycle progression in cancer cells, making them effective against malignancies such as leukemia and solid tumors .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations as low as 50 μM, indicating its potential as an antineoplastic agent .

Interaction with Biological Macromolecules

This compound has been studied for its interactions with proteins and nucleic acids. Its ability to alkylate DNA suggests possible mechanisms for inducing apoptosis in cancer cells. Additionally, research into its binding affinity to specific receptors involved in cancer progression could provide insights into its therapeutic potential.

Development of Selective Inhibitors

The compound's structure allows for modifications that can enhance its selectivity and potency against specific biological targets. For instance, derivatives have been synthesized that act as selective inhibitors for prostate cancer therapeutics. These modifications often involve substitutions on the linker nitrogen or acetamide groups to improve interaction with target enzymes .

Table 1: Comparison of Benzylamine Derivatives

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzylamine | Simple amine structure | Basic amine; less reactive than bis(2-bromoethyl) derivative |

| Bis(2-bromoethyl)amine hydrobromide | Contains only two bromoethyl groups | Lacks the benzyl group; primarily used for different synthetic routes |

| Benzyl 2-bromoethyl ether | Ether derivative of benzyl | Non-ionic; used mainly as a solvent or reagent |

Potential Therapeutic Applications

The compound has been explored for treating conditions such as dyslipidemia and cardiovascular disorders due to its structural similarity to other benzylamine derivatives known for their therapeutic efficacy. It may also have applications in treating diseases like Chagas disease and leishmaniasis through its cytotoxic properties against protozoan parasites .

Case Study: Drug Development for Neglected Diseases

Recent studies have highlighted the need for new drug leads for neglected tropical diseases (NTDs). Compounds similar to this compound have shown promise against Leishmania species by disrupting their cellular processes .

Mécanisme D'action

The mechanism of action of Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide involves the formation of reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of their normal functions. This property is particularly useful in the development of antineoplastic agents, where the compound can induce DNA cross-linking and inhibit cancer cell growth.

Comparaison Avec Des Composés Similaires

- 2-Bromoethylamine hydrobromide

- 3-Bromopropylamine hydrobromide

- 2-Chloroethylamine hydrochloride

Comparison: Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide is unique due to the presence of two 2-bromoethyl groups attached to the nitrogen atom. This structural feature imparts distinct reactivity and biological activity compared to similar compounds. For example, 2-Bromoethylamine hydrobromide has only one bromoethyl group, making it less reactive in nucleophilic substitution reactions. Similarly, 3-Bromopropylamine hydrobromide has a longer carbon chain, which affects its reactivity and biological properties. 2-Chloroethylamine hydrochloride, on the other hand, contains a chlorine atom instead of bromine, leading to different reactivity and applications.

Activité Biologique

Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide is a compound that has garnered interest for its potential biological activities, particularly in metabolic regulation and its interactions with biological macromolecules. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its benzylamine core modified with two bromoethyl groups. This structural modification may influence its reactivity and interaction with biological systems.

Research indicates that benzylamine can be metabolized by semicarbazide-sensitive amine oxidase (SSAO), generating hydrogen peroxide and benzaldehyde. These metabolites are implicated in insulin-mimicking actions, which may enhance glucose transport in adipocytes and inhibit lipolysis . The mechanism involves the activation of glucose uptake pathways in insulin-resistant conditions, as demonstrated in studies involving high-fat diet (HFD) models.

Effects on Metabolic Syndrome

A significant study investigated the impact of chronic oral administration of benzylamine in overweight and pre-diabetic mice. The findings revealed that treatment with benzylamine led to:

- Reduced body weight gain : Mice receiving benzylamine showed lower weight gain compared to controls.

- Improved glucose tolerance : Fasting blood glucose levels were significantly lower in treated mice.

- Decreased plasma cholesterol : Total plasma cholesterol levels were reduced.

- Restoration of nitrite levels : In aorta tissues, nitrite levels were partially restored, indicating improved endothelial function .

These results suggest that benzylamine may serve as a potential therapeutic agent for managing metabolic syndrome.

Study 1: Antihyperglycemic Effects

In a study focused on the antihyperglycemic effects of benzylamine, it was found that the compound significantly improved glucose tolerance in HFD-induced insulin-resistant mice. The study utilized various metabolic markers to assess the efficacy of benzylamine over a 17-week period .

Study 2: Interaction with Biological Macromolecules

Investigations into the interaction of benzylamine with proteins indicated that it can form complexes with various macromolecules. This reactivity is crucial for understanding its biological activity and potential therapeutic applications.

Data Table: Summary of Biological Effects

| Effect | Observations |

|---|---|

| Body Weight | Decreased in treated mice |

| Fasting Blood Glucose | Significantly lower in treated groups |

| Plasma Cholesterol | Reduced total plasma cholesterol |

| Nitrite Levels | Partially restored in aorta tissues |

| Lipid Peroxidation | Markers reduced in liver tissues |

Propriétés

Numéro CAS |

28507-28-0 |

|---|---|

Formule moléculaire |

C11H16Br3N |

Poids moléculaire |

401.96 g/mol |

Nom IUPAC |

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine;hydrobromide |

InChI |

InChI=1S/C11H15Br2N.BrH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H |

Clé InChI |

TVLYNLNJLUKKAK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C[NH+](CCBr)CCBr.[Br-] |

SMILES canonique |

C1=CC=C(C=C1)CN(CCBr)CCBr.Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.